molecular formula C16H12ClN4NaO5S B609225 Mordant red 19 CAS No. 1934-24-3

Mordant red 19

Cat. No.: B609225
CAS No.: 1934-24-3
M. Wt: 430.79
InChI Key: IJXYCMDHQBXUJW-LTRPLHCISA-M
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Description

Mordant red 19 is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in the textile industry. The compound’s structure features an azo group, which is responsible for its chromophoric properties, making it valuable in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mordant red 19 typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-4-chlorophenol, which is then coupled with 5-hydroxy-3-methyl-1-phenylpyrazole. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Mordant red 19 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mordant red 19 has several scientific research applications:

    Chemistry: Used as a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in its electronic structure. This property is exploited in pH indicators and dyeing processes. The molecular targets include various substrates that interact with the azo group, leading to color changes or binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulfonate
  • Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-4,5-dihydroxynaphthalene-2,7-disulfonate

Uniqueness

Mordant red 19 is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Its combination of a pyrazole ring with an azo group and a sulfonate group makes it particularly versatile in various applications.

Properties

IUPAC Name

sodium;5-chloro-2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O5S.Na/c1-9-14(16(23)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)22)27(24,25)26;/h2-8,14,22H,1H3,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXYCMDHQBXUJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)[O-])O)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN4NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894053
Record name Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934-24-3
Record name Mordant red 19
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-(5-hydroxy-3-methyl-1-phenylpyrazol-4-ylazo)-5-chloro-2-hydroxybenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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